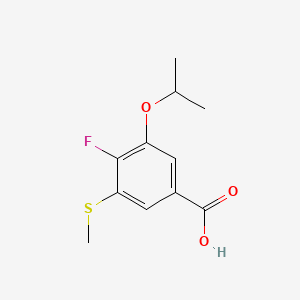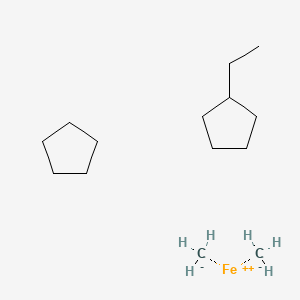
Carbanide;cyclopentane;ethylcyclopentane;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;cyclopentane;ethylcyclopentane;iron(2+) is a complex compound that combines the properties of carbanide, cyclopentane, ethylcyclopentane, and iron(2+)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopentane;ethylcyclopentane;iron(2+) involves multiple steps, each requiring specific conditions and reagents. Cyclopentane can be synthesized through the reduction of stilbenes with sodium metal in dry tetrahydrofuran (THF), followed by cycloalkylation with 1,3-dichloropropanes . Ethylcyclopentane can be prepared through various organic synthesis methods, including the use of organotrifluoroborates with aryl chlorides and bromides .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, ensuring high yield and purity. The process would include the use of catalysts and controlled reaction conditions to optimize the production of each component before combining them to form the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Carbanide;cyclopentane;ethylcyclopentane;iron(2+) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reagents such as sodium metal in dry THF.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium metal, tetrahydrofuran, and various organotrifluoroborates. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Carbanide;cyclopentane;ethylcyclopentane;iron(2+) has several scientific research applications:
Chemistry: The compound is used in the study of cycloalkane chemistry and the development of new synthetic methods.
Industry: In industrial applications, the compound can be used in the synthesis of other complex molecules and materials.
Wirkmechanismus
The mechanism of action of carbanide;cyclopentane;ethylcyclopentane;iron(2+) involves its interaction with various molecular targets and pathways. For example, its antioxidant properties may be due to its ability to terminate radical chain reactions in organic compounds . The compound’s structure allows it to interact with specific enzymes and receptors, influencing biological processes at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cycloalkanes such as cyclopropane, cyclobutane, and cyclohexane . These compounds share similar structural features but differ in their chemical properties and reactivity.
Uniqueness
What sets carbanide;cyclopentane;ethylcyclopentane;iron(2+) apart is its combination of multiple functional groups and the presence of iron(2+). This unique structure provides distinct chemical and physical properties, making it valuable for specific applications that other cycloalkanes may not be suitable for.
Conclusion
Carbanide;cyclopentane;ethylcyclopentane;iron(2+) is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for researchers and industrial chemists alike.
Eigenschaften
Molekularformel |
C14H30Fe |
|---|---|
Molekulargewicht |
254.23 g/mol |
IUPAC-Name |
carbanide;cyclopentane;ethylcyclopentane;iron(2+) |
InChI |
InChI=1S/C7H14.C5H10.2CH3.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;;;/h7H,2-6H2,1H3;1-5H2;2*1H3;/q;;2*-1;+2 |
InChI-Schlüssel |
LOSUKDDBDYQVLX-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].CCC1CCCC1.C1CCCC1.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


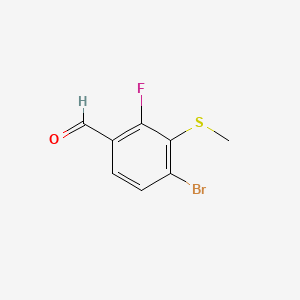
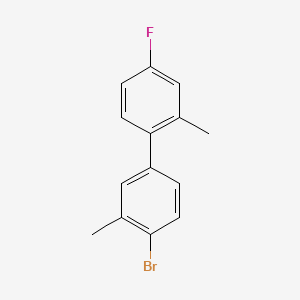
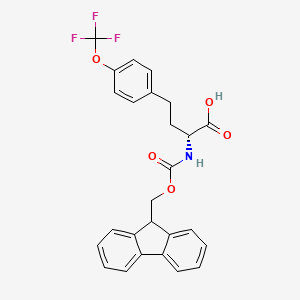
![(R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine](/img/structure/B14028989.png)
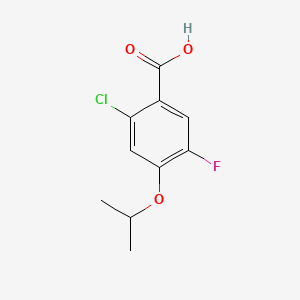
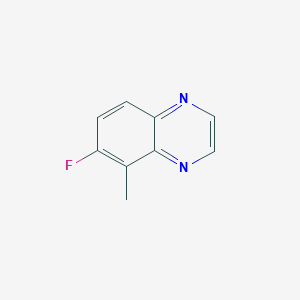

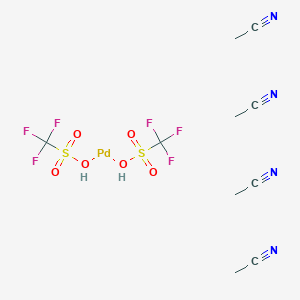

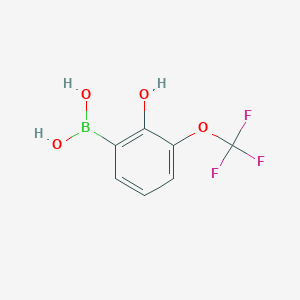


![3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
